molecular formula C8H14O2 B6588265 3-hydroxy-4,4-dimethylcyclohexan-1-one CAS No. 71385-27-8

3-hydroxy-4,4-dimethylcyclohexan-1-one

Cat. No.: B6588265
CAS No.: 71385-27-8
M. Wt: 142.20 g/mol
InChI Key: ANGDHMYJDGPYCB-UHFFFAOYSA-N
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Description

3-hydroxy-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H14O2 It is a cyclohexanone derivative characterized by the presence of a hydroxyl group at the third position and two methyl groups at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one typically involves the hydroxylation of 4,4-dimethylcyclohexanone. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-oxo-4,4-dimethylcyclohexan-1-one or 3-carboxy-4,4-dimethylcyclohexan-1-one.

    Reduction: 3-hydroxy-4,4-dimethylcyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the reagent used.

Scientific Research Applications

3-hydroxy-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxylation.

    Industry: Used in the production of fine chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-hydroxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze hydroxylation or oxidation reactions. The pathways involved include the formation of enzyme-substrate complexes and subsequent chemical transformations leading to the desired products.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethylcyclohexanone
  • 3-hydroxycyclohexanone
  • 4-methylcyclohexanone

Uniqueness

3-hydroxy-4,4-dimethylcyclohexan-1-one is unique due to the presence of both a hydroxyl group and two methyl groups on the cyclohexanone ring This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs

Properties

CAS No.

71385-27-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-hydroxy-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H14O2/c1-8(2)4-3-6(9)5-7(8)10/h7,10H,3-5H2,1-2H3

InChI Key

ANGDHMYJDGPYCB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)CC1O)C

Purity

95

Origin of Product

United States

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